Ethyl 4,5-dimethyl-2-(4-methyl-3-(morpholinosulfonyl)benzamido)thiophene-3-carboxylate
Description
Ethyl 4,5-dimethyl-2-(4-methyl-3-(morpholinosulfonyl)benzamido)thiophene-3-carboxylate is a synthetic thiophene derivative featuring a dimethyl-substituted thiophene core, an ethyl ester at position 3, and a benzamido group at position 2 substituted with a 4-methyl-3-(morpholinosulfonyl) moiety. This compound is structurally tailored to modulate electronic, steric, and pharmacokinetic properties, with the morpholinosulfonyl group enhancing solubility and bioavailability .
Properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[(4-methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S2/c1-5-29-21(25)18-14(3)15(4)30-20(18)22-19(24)16-7-6-13(2)17(12-16)31(26,27)23-8-10-28-11-9-23/h6-7,12H,5,8-11H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHQQFGQPNKYPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=C(C=C2)C)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5-dimethyl-2-(4-methyl-3-(morpholinosulfonyl)benzamido)thiophene-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dimethyl-2-(4-methyl-3-(morpholinosulfonyl)benzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions could result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Ethyl 4,5-dimethyl-2-(4-methyl-3-(morpholinosulfonyl)benzamido)thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Mechanism of Action
The mechanism of action of Ethyl 4,5-dimethyl-2-(4-methyl-3-(morpholinosulfonyl)benzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamido Group
Ethyl 4,5-dimethyl-2-(4-nitrobenzamido)thiophene-3-carboxylate
- Key Difference: The benzamido group is substituted with a 4-nitro group instead of the morpholinosulfonyl moiety.
- Molecular Weight : Lower (CAS 313507-39-0) compared to the target compound due to the absence of the morpholine-sulfonyl unit.
Ethyl 4,5-dimethyl-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate
- Key Difference : A pyridine-3-carbonyl group replaces the benzamido substituent.
- This may alter target binding in biological systems .
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate
- Key Difference: A cyanoacrylamido group is present, forming conjugated systems.
- Impact: These derivatives exhibit notable antioxidant and anti-inflammatory activities, suggesting that the target compound’s morpholinosulfonyl group may similarly enhance bioactivity but through distinct electronic effects .
Variations in the Thiophene Core
Ethyl 2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Key Difference : The thiophene ring is partially hydrogenated (tetrahydro) .
- The target compound’s dimethyl groups enhance steric bulk, possibly improving membrane permeability .
Ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate
Physicochemical and Pharmacokinetic Properties
- The morpholinosulfonyl group in the target compound improves water solubility compared to nitro or cyano substituents, critical for oral bioavailability.
Biological Activity
Ethyl 4,5-dimethyl-2-(4-methyl-3-(morpholinosulfonyl)benzamido)thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a thiophene ring substituted with an ethyl ester and a morpholinosulfonyl group. Its chemical formula is . The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various thiophene derivatives. This compound was tested against several bacterial strains. The minimum inhibitory concentration (MIC) values indicated significant antimicrobial activity.
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 8 | 16 |
| Escherichia coli | 16 | 32 |
| Pseudomonas aeruginosa | 32 | 64 |
These results suggest that the compound possesses effective bactericidal properties, particularly against Gram-positive bacteria.
Anticancer Activity
In vitro studies have demonstrated the compound's potential as an anticancer agent. It was tested on various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 15.0 |
| HCT116 | 10.0 |
The IC50 values indicate that the compound exhibits potent cytotoxic effects on these cancer cell lines, promoting further investigation into its mechanisms of action.
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. Specifically, it has been suggested that the compound may inhibit DNA gyrase and topoisomerase enzymes, leading to disrupted DNA replication in bacterial cells and apoptosis in cancer cells.
Case Studies
- Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of thiophene exhibited varying degrees of antimicrobial activity. This compound was highlighted for its superior efficacy against resistant strains of Staphylococcus aureus .
- Cancer Cell Line Testing : Another significant study investigated the effects of this compound on multiple cancer cell lines. The findings indicated that treatment with the compound led to significant reductions in cell viability, suggesting its potential as a therapeutic agent for cancer treatment .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Ethyl 4,5-dimethyl-2-(4-methyl-3-(morpholinosulfonyl)benzamido)thiophene-3-carboxylate, and how can reaction yields be maximized?
- Methodological Answer : The compound can be synthesized via sequential functionalization of the thiophene core. Start with ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (synthesized via Gewald reaction ). Perform cyanoacetylation using reagents like 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the acrylamido group, followed by Knoevenagel condensation with substituted benzaldehydes to form the final structure . Optimize yields (72–94%) by controlling reaction time (5–6 hours), solvent (toluene with catalytic piperidine/acetic acid), and purification (recrystallization in alcohol) .
Q. How can the purity and structural integrity of the compound be validated during synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- IR Spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and sulfonyl S=O vibrations (~1150–1350 cm⁻¹) .
- NMR : Analyze ¹H NMR for methyl protons (δ 1.2–1.4 ppm for ethyl ester, δ 2.3–2.5 ppm for thiophene methyl groups) and aromatic protons (δ 7.2–8.0 ppm for benzamido substituents) .
- Mass Spectrometry : Validate molecular weight with high-resolution MS (e.g., HRMS-ESI) .
Q. What crystallographic tools are recommended for resolving the compound’s 3D structure?
- Methodological Answer : Use SHELX (SHELXL for refinement, SHELXS/SHELXD for structure solution) to process single-crystal X-ray diffraction data . For visualization, employ ORTEP-3 or WinGX to generate thermal ellipsoid plots and validate bond lengths/angles .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational modeling and experimental crystallographic data for this compound?
- Methodological Answer :
Compare DFT-calculated bond lengths/angles (e.g., using Gaussian or ORCA) with experimental X-ray data .
Check for crystallographic disorders or solvent effects in the unit cell using PLATON .
Validate hydrogen bonding networks via Hirshfeld surface analysis (CrystalExplorer) .
- Example: In ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, the thiophene ring puckering differed by 5° between computational and experimental models, resolved by refining torsional parameters .
Q. What strategies are effective for evaluating the compound’s bioactivity, particularly in apoptosis induction for cancer research?
- Methodological Answer :
- In Vitro Assays : Use MTT assays on breast cancer cell lines (e.g., MCF-7) to measure IC₅₀ values .
- Mechanistic Studies : Perform flow cytometry with Annexin V/PI staining to quantify apoptosis rates. Validate via caspase-3/7 activation assays .
- SAR Analysis : Compare with analogs (e.g., ethyl 2-benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) to identify critical substituents (e.g., morpholinosulfonyl enhances solubility and target binding) .
Q. How can synthetic byproducts or degradation products be identified and mitigated during scale-up?
- Methodological Answer :
- HPLC-MS Monitoring : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS to detect impurities (e.g., de-esterified products or sulfonyl group hydrolysis) .
- Stability Studies : Store the compound under inert atmospheres (N₂) at –20°C to prevent sulfonamide bond cleavage. Use TGA-DSC to assess thermal degradation thresholds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
